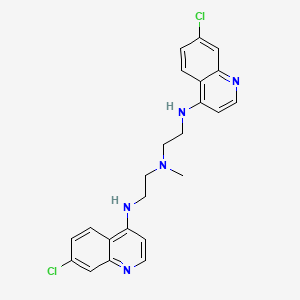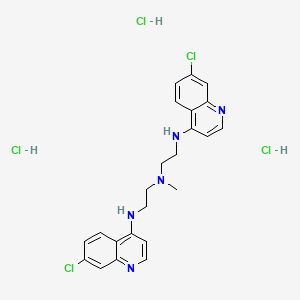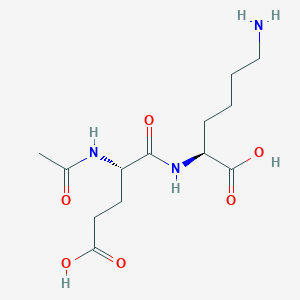
Mal-PEG3-t-Butylester
Übersicht
Beschreibung
Mal-PEG3-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a tert-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .
Wissenschaftliche Forschungsanwendungen
Mal-PEG3-t-butyl ester has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the formulation of advanced materials and coatings .
Wirkmechanismus
Target of Action
Mal-PEG3-t-butyl ester is primarily used as a linker in the chemical conjugation of biomolecules . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through its maleimide group, which reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively linking the two molecules together .
Biochemical Pathways
The specific biochemical pathways affected by Mal-PEG3-t-butyl ester are dependent on the biomolecules it is linked to. As a linker, its primary role is to facilitate the connection of different biomolecules, and the resulting effects are largely determined by the properties and functions of these biomolecules .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase its solubility in aqueous media
Result of Action
The molecular and cellular effects of Mal-PEG3-t-butyl ester’s action are largely dependent on the biomolecules it is linked to. By forming a covalent bond with a thiol group, it enables the connection of a biomolecule with a thiol, which can have various effects depending on the specific biomolecules involved .
Action Environment
The action of Mal-PEG3-t-butyl ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the pH of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media, which could also influence its action .
Biochemische Analyse
Biochemical Properties
Mal-PEG3-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in Mal-PEG3-t-butyl ester reacts specifically with thiol groups, forming stable thioether bonds . This property makes it an excellent reagent for linking proteins, peptides, and other thiol-containing molecules. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . Mal-PEG3-t-butyl ester interacts with enzymes, proteins, and other biomolecules through these covalent bonds, enabling the study of protein-protein interactions, enzyme kinetics, and other biochemical processes .
Cellular Effects
Mal-PEG3-t-butyl ester has significant effects on various types of cells and cellular processes. By modifying proteins and other biomolecules, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the conjugation of Mal-PEG3-t-butyl ester to cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways . Additionally, the modification of intracellular proteins with Mal-PEG3-t-butyl ester can impact gene expression by affecting transcription factors and other regulatory proteins . These effects highlight the importance of Mal-PEG3-t-butyl ester in studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of Mal-PEG3-t-butyl ester involves its ability to form covalent bonds with thiol groups on biomolecules . The maleimide group in Mal-PEG3-t-butyl ester reacts with thiol groups to form stable thioether bonds, which can modify the structure and function of proteins and other biomolecules . This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, Mal-PEG3-t-butyl ester can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mal-PEG3-t-butyl ester can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its activity can decrease over time if not properly stored . In in vitro and in vivo studies, long-term exposure to Mal-PEG3-t-butyl ester can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Mal-PEG3-t-butyl ester can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of Mal-PEG3-t-butyl ester can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental studies . Understanding the dosage effects of Mal-PEG3-t-butyl ester is crucial for its safe and effective use in research.
Metabolic Pathways
Mal-PEG3-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize the maleimide and t-butyl ester groups, leading to the formation of different metabolites . These metabolic pathways can affect the overall activity and function of Mal-PEG3-t-butyl ester, as well as its impact on cellular metabolism
Transport and Distribution
Within cells and tissues, Mal-PEG3-t-butyl ester is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within the aqueous environment of the cell . Additionally, the maleimide group can interact with specific transporters and binding proteins, influencing the localization and accumulation of Mal-PEG3-t-butyl ester . Understanding these transport and distribution mechanisms is important for optimizing the use of Mal-PEG3-t-butyl ester in biochemical research.
Subcellular Localization
Mal-PEG3-t-butyl ester exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the maleimide group can interact with proteins that contain localization signals, directing Mal-PEG3-t-butyl ester to specific subcellular locations . These localization patterns are important for understanding the compound’s effects on cellular processes and for designing targeted experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-PEG3-t-butyl ester is synthesized through a multi-step process. The synthesis typically involves the reaction of polyethylene glycol with maleic anhydride to introduce the maleimide group. The tert-butyl ester group is introduced by esterification with tert-butanol in the presence of an acid catalyst such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of Mal-PEG3-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in aqueous media at neutral pH.
Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid, are used to remove the tert-butyl protecting group
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free carboxyl group
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mal-PEG4-t-butyl ester
- Mal-PEG2-t-butyl ester
- Amino-PEG3-t-butyl ester
Comparison
Mal-PEG3-t-butyl ester is unique due to its specific combination of a maleimide group and a tert-butyl ester group. This combination allows for both bioconjugation and controlled release of the carboxyl group. Compared to similar compounds, Mal-PEG3-t-butyl ester offers a balance between solubility, reactivity, and stability, making it highly versatile for various applications .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIKTRBCFEELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)







